Desmethyl Tenofovir Disoproxil Fumarate
CAS No.:
Cat. No.: VC0209796
Molecular Formula: C₂₂H₃₂N₅O₁₄P
Molecular Weight: 621.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₃₂N₅O₁₄P |
---|---|
Molecular Weight | 621.49 |
Introduction
Chemical Properties and Identification
Chemical Identity
Desmethyl Tenofovir Disoproxil Fumarate is chemically identified as 5-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide (2E)-2-butenedioate . This compound is associated with multiple CAS registry numbers, suggesting some variation in its identification across different chemical databases and research publications.
Physical and Chemical Properties
The key physical and chemical properties of Desmethyl Tenofovir Disoproxil Fumarate are summarized in the following table:
The discrepancies in molecular formulas and weights reported in different sources may be attributed to whether the compound is reported as the free base or as the fumarate salt, as well as potential variations in structural interpretations across different chemical databases.
Structural Characteristics
Comparison with Tenofovir Disoproxil Fumarate
Tenofovir Disoproxil Fumarate (TDF) has the molecular formula C23H34N5O14P and a molecular weight of 635.51 g/mol . Its chemical name is 5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide (2E)-2-butenedioate . The key structural difference between TDF and its desmethyl variant lies in the absence of a methyl group in the desmethyl compound, resulting in a 2-(6-amino-9H-purin-9-yl)ethoxy moiety instead of the (1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy group found in TDF.
Analytical Methods for Detection and Quantification
Analytical Challenges
The detection and accurate quantification of Desmethyl Tenofovir Disoproxil Fumarate present several analytical challenges, including:
-
Structural similarity to the parent compound, potentially leading to peak overlapping in chromatographic separations
-
Variable stability under different analytical conditions
-
Potential interconversion or degradation during sample preparation
-
Need for high sensitivity and specificity to detect low-level impurities
Advanced analytical techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) may offer enhanced sensitivity and specificity for the detection and characterization of this impurity, particularly in complex pharmaceutical matrices.
Synthesis and Formation Pathways
Control Strategies
Effective control of Desmethyl Tenofovir Disoproxil Fumarate in pharmaceutical manufacturing may include:
-
Optimization of synthetic routes to minimize impurity formation
-
Careful selection and quality control of starting materials
-
Implementation of appropriate purification steps
-
Process validation to ensure consistent impurity levels
-
Stability-indicating analytical methods to monitor potential increases during storage
Related Impurities in Tenofovir Disoproxil Fumarate
Desmethyl Tenofovir Disoproxil Fumarate belongs to a broader family of potential impurities and related substances in TDF preparations. Other significant impurities include:
This family of related compounds demonstrates the complexity of TDF chemistry and highlights the challenges in developing comprehensive analytical methods for their detection and control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume